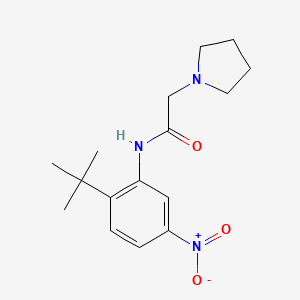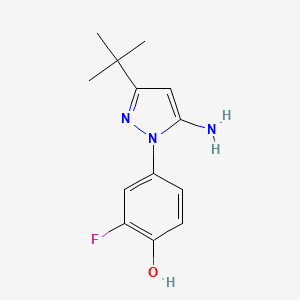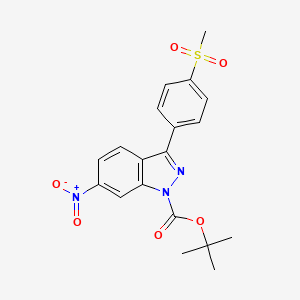
2-Fluoro-3-methyl-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-5-nitrobenzonitrile is a fluorinated aromatic compound characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a nitrile group attached to a benzene ring. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: One common method involves the nitration of 2-fluoro-3-methylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction is typically carried out at low temperatures to control the formation of by-products.
Halogenation Reaction: Another approach is the halogenation of 3-methyl-5-nitrobenzonitrile using fluorine gas or a fluorinating agent like xenon difluoride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.
Reduction: Iron powder, hydrogen gas, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium fluoride, and other nucleophilic reagents.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines, hydrazines.
Substitution: Fluorinated aromatic compounds, nitriles.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-5-nitrobenzonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block for synthesizing various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. The presence of the nitro group allows it to interact with biological macromolecules, while the fluorine atom enhances its binding affinity. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-Fluoro-3-methyl-5-nitrobenzonitrile is unique due to its combination of functional groups. Similar compounds include:
2-Fluoro-5-nitrobenzonitrile: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-5-nitrobenzonitrile: Lacks the fluorine atom, leading to variations in chemical behavior.
2-Fluoro-3-nitrobenzonitrile: Different positioning of the nitro group affects its properties and uses.
These compounds share similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H5FN2O2 |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
2-fluoro-3-methyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,1H3 |
Clave InChI |
HDVGSUHCIZIHFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)






![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)


